ethyl 2-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate
Description
Ethyl 2-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate is a pyrazolopyrimidine derivative characterized by a fused heterocyclic core with a phenyl group at position 1 and a 4-oxo substituent. The molecule features an acetamido bridge linking the pyrazolopyrimidine moiety to an ethyl benzoate ester (Fig. 1).
The compound is synthesized via a multi-step process involving:
Hydrazide Formation: Reaction of a pyrazolopyrimidine precursor with hydrazine hydrate to yield intermediate hydrazides (e.g., compound 11, 90% yield) .
Acid Azide Generation: Treatment with NaNO₂ under acidic conditions to form reactive azides (e.g., compound 12) .
Coupling with Glycine Ethyl Ester Hydrochloride: Final coupling in ethyl acetate with triethylamine to produce the target compound (80% yield after recrystallization) .
Characterization relies on IR spectroscopy (C=O stretch at 1635 cm⁻¹, NH/NH₂ at 3417 cm⁻¹), FAB-MS (e.g., [MH⁺] at m/z 432), and elemental analysis (C, H, N within 0.1% of theoretical values) .
Properties
IUPAC Name |
ethyl 2-[[2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4/c1-2-31-22(30)16-10-6-7-11-18(16)25-19(28)13-26-14-23-20-17(21(26)29)12-24-27(20)15-8-4-3-5-9-15/h3-12,14H,2,13H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECJUFGLQJQXMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate typically involves multi-step organic reactions. A general approach might involve the following:
Formation of the pyrazolo[3,4-d]pyrimidine core: : This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the phenyl group: : This step often involves a substitution reaction, where a phenyl group is introduced to the nitrogen of the pyrazolo[3,4-d]pyrimidine ring.
Esterification: : The final esterification process involves reacting the resulting compound with ethanol in the presence of a catalytic amount of acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the above steps, with a focus on maximizing yield and purity through the use of advanced catalysts, automated reaction systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate can undergo several types of reactions, including:
Oxidation: : This reaction can be facilitated by strong oxidizing agents, leading to potential formation of carboxylated derivatives.
Reduction: : Utilizing reducing agents such as hydrogen gas in the presence of a metal catalyst to yield various reduced forms.
Substitution: : Nucleophilic and electrophilic substitution reactions are feasible due to the presence of electron-rich and electron-deficient sites on the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogens for substitution reactions. Conditions vary from ambient temperature for mild substitutions to elevated temperatures and pressures for more rigorous transformations.
Major Products
The products of these reactions vary widely, ranging from fully oxidized carboxylic acids to fully reduced amines and substituted derivatives with varying functional groups.
Scientific Research Applications
Research indicates that this compound exhibits significant anti-proliferative activity against various cancer cell lines. Notably, it has shown effectiveness against promyelocytic leukemia cells (HL-60), suggesting its potential as an anti-cancer agent. The compound's unique structure may confer distinct mechanisms of action compared to other similar compounds, enhancing its therapeutic profile.
Summary of Biological Activities
| Activity | Target | Findings |
|---|---|---|
| Anti-cancer | Promyelocytic leukemia cells | Significant anti-proliferative effects observed |
| Antimicrobial | Various bacterial strains | Potential antimicrobial properties suggested |
| Anti-inflammatory | In vitro models | Modulation of inflammatory pathways reported |
Scientific Research Applications
The applications of ethyl 2-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate span various fields of research:
- Medicinal Chemistry : The compound serves as a lead structure for the development of new anticancer drugs. Its ability to inhibit cell proliferation makes it a candidate for further investigation in cancer therapy.
- Drug Development : Ongoing studies focus on optimizing the compound's structure to enhance its potency and selectivity against specific cancer types. Researchers are exploring modifications to improve bioavailability and reduce toxicity.
- Mechanistic Studies : Understanding the molecular mechanisms of action is crucial for developing effective therapies. Research includes studying how the compound interacts with cellular pathways involved in cancer progression.
Case Studies
Several studies have documented the efficacy of this compound:
- Study on HL-60 Cells : A recent publication reported that the compound significantly reduced cell viability in HL-60 cells through apoptosis induction. The study highlighted the importance of further exploring this pathway for therapeutic applications .
- Antimicrobial Activity Evaluation : Another study investigated the antimicrobial properties of derivatives of this compound, demonstrating effectiveness against a range of bacterial strains. This suggests potential applications in treating infections alongside cancer therapies .
Mechanism of Action
The compound's mechanism of action typically involves its interaction with specific molecular targets such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine moiety plays a key role in binding to active sites, influencing the biochemical pathways and leading to observable biological effects. Detailed studies often reveal interactions at the atomic level, providing insights into its activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolopyrimidine derivatives exhibit diverse pharmacological profiles depending on substituents. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Selected Pyrazolopyrimidine Derivatives
*Derived from related compounds in the same series .
Key Findings
Structural Impact on Bioactivity: Antibacterial Activity: The target compound and its peptide derivative (compound 17) show potent antibacterial effects (MIC <1 µg/mL against S. aureus, E. faecalis, and E. coli), likely due to the acetamido bridge and ester groups enhancing membrane penetration . In contrast, compound 13d, with a methylthio group, is evaluated for antitumor activity, suggesting substituent-directed selectivity . Antitumor Potential: The chloroethyl derivative () and compound 13d highlight the role of electrophilic groups (e.g., chloroethyl, methylthio) in DNA alkylation or enzyme inhibition, mechanisms common in antitumor agents .
Synthetic Yields and Characterization :
- The target compound is synthesized in 80% yield, comparable to intermediate 15 (88% yield) . Lower yields in complex derivatives (e.g., 17% for Example 52) reflect challenges in multi-step coupling .
- Consistent use of IR and FAB-MS across studies validates structural elucidation. For instance, the C=O stretch at ~1635 cm⁻¹ is a hallmark of pyrazolopyrimidine derivatives .
Solubility and Pharmacokinetics: The ethyl benzoate group in the target compound likely improves solubility compared to non-esterified analogues (e.g., compound 11) . Bulky substituents (e.g., chromenone in Example 52) may reduce bioavailability despite high melting points (228–230°C), suggesting trade-offs between stability and absorption .
Contradictions and Limitations
Biological Activity
Ethyl 2-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a fused pyrazolo-pyrimidine core, which is known for its biological relevance. The synthesis typically involves multi-step organic reactions starting from simpler pyrazole derivatives. For example, one synthesis route involves the cyclization of appropriate hydrazine derivatives with diketones or aldehydes under acidic conditions to form the pyrazolo[3,4-d]pyrimidine framework, followed by further modifications to introduce the ethyl and acetamido groups .
Anticancer Activity
Numerous studies have highlighted the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. The compound has shown promising results in inhibiting various cancer cell lines through different mechanisms:
- Inhibition of Protein Kinases : Pyrazolo[3,4-d]pyrimidines are recognized as potent inhibitors of eukaryotic protein kinases. A study demonstrated that derivatives could inhibit proliferation in human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) with IC50 values as low as 1.74 µM .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, some compounds have been shown to inhibit dihydrofolate reductase (DHFR), leading to significant cytotoxic effects against methotrexate-resistant cancer cells .
Table 1: Summary of Anticancer Activity
| Cell Line | Compound Tested | IC50 (µM) | Reference |
|---|---|---|---|
| MCF-7 | Ethyl 2-(...acetamido)... | 1.74 | |
| HepG2 | Various Pyrazolo Derivatives | 5.85 | |
| A549 | Novel Derivatives | <10 |
Antimicrobial Activity
Beyond anticancer effects, this compound has been evaluated for its antimicrobial properties:
- Targeting Bacterial Infections : Recent studies indicate that pyrazolo[3,4-d]pyrimidines exhibit antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves interaction with bacterial protein kinases and DNA polymerases, which are crucial for bacterial growth and replication .
Table 2: Summary of Antimicrobial Activity
| Bacterial Strain | Compound Tested | Effect Observed | Reference |
|---|---|---|---|
| Staphylococcus aureus | Pyrazolo Derivatives | Inhibition of Growth | |
| Escherichia coli | Pyrazolo Derivatives | Inhibition of Growth |
Case Studies
- In Vitro Studies : A systematic evaluation was conducted on various pyrazolo[3,4-d]pyrimidine derivatives against multiple cancer cell lines. Results demonstrated that modifications in the chemical structure significantly influenced their biological activity, emphasizing the importance of the pyrazolo-pyrimidine scaffold for anticancer efficacy .
- Combination Therapies : Research is ongoing into the potential use of these compounds in combination with existing antibiotics to enhance therapeutic efficacy against resistant bacterial strains. The dual action as both kinase inhibitors and antimicrobial agents presents a novel approach to treating infections in cancer patients .
Q & A
Q. What are the optimal reaction conditions for synthesizing ethyl 2-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrazole or pyrimidine precursors. Key steps include:
- Cyclization : Use of DMF or ethanol as solvents with potassium carbonate (K₂CO₃) or triethylamine as catalysts at reflux temperatures (80–120°C) for 6–12 hours .
- Acetylation : Reaction with ethyl chloroacetate in anhydrous conditions, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Yield Optimization : Adjusting molar ratios (1:1.2 for precursor to acylating agent) and controlling reaction pH (neutral to slightly basic) improves yields to 60–75% .
Table 1 : Comparative Reaction Conditions
| Step | Solvent | Catalyst | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclization | DMF | K₂CO₃ | 100°C | 65 | |
| Acetylation | Ethanol | None | Reflux | 58 | |
| Purification | Ethyl acetate/hexane | Silica gel | Room temp | 72 |
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- ¹H/¹³C NMR : Assigns protons and carbons in the pyrazolo[3,4-d]pyrimidine core (e.g., δ 8.2–8.5 ppm for aromatic protons) and acetamido linker (δ 2.1–2.3 ppm for methylene groups) .
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 435.12) .
- FT-IR : Identifies carbonyl stretches (C=O at 1680–1720 cm⁻¹) and amide bonds (N–H at 3300 cm⁻¹) .
Q. How is initial biological screening conducted for this compound?
- Methodological Answer :
- Kinase Inhibition Assays : Use ADP-Glo™ kinase assays with recombinant kinases (e.g., EGFR, VEGFR2) at 1–10 µM compound concentrations .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated using nonlinear regression .
- Apoptosis Detection : Flow cytometry with Annexin V/PI staining after 48-hour treatment .
Advanced Research Questions
Q. What mechanistic insights explain its apoptosis-inducing activity in cancer cells?
- Methodological Answer :
- Western Blotting : Detects downregulation of anti-apoptotic proteins (Bcl-2) and upregulation of caspase-3/9 cleavage in treated cells .
- ROS Measurement : Use DCFH-DA probes to quantify reactive oxygen species (ROS) elevation, linked to mitochondrial membrane depolarization .
- Transcriptomic Analysis : RNA-seq identifies pathways like p53 signaling (e.g., 2-fold upregulation of Bax) .
Q. How can structure-activity relationship (SAR) studies guide further optimization?
- Methodological Answer :
- Analog Synthesis : Modify substituents on the phenyl ring (e.g., –Cl, –OCH₃) or acetamido linker (e.g., alkyl vs. aryl groups) .
- Bioactivity Comparison : Test analogs against kinase panels and cancer cell lines to identify critical moieties.
Table 2 : SAR of Pyrazolo[3,4-d]pyrimidine Derivatives
| Substituent | Kinase Inhibition (IC₅₀, nM) | Cytotoxicity (IC₅₀, µM) |
|---|---|---|
| –Cl (para) | EGFR: 12 ± 2 | HeLa: 1.8 ± 0.3 |
| –OCH₃ (meta) | VEGFR2: 28 ± 4 | MCF-7: 3.2 ± 0.5 |
| –CF₃ (ortho) | No activity | >10 |
Q. What strategies resolve low yields in the final acetylation step?
- Methodological Answer :
- Catalyst Screening : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance nucleophilicity .
- Solvent Optimization : Switch from ethanol to DMF for better solubility of intermediates .
- Byproduct Analysis : Use HPLC-MS to identify hydrolyzed byproducts; adjust reaction pH to 7.5–8.0 to suppress hydrolysis .
Q. How does computational modeling predict target binding modes?
- Methodological Answer :
- Molecular Docking : Autodock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets (e.g., hydrogen bonds with hinge region residues) .
- MD Simulations : GROMACS assesses binding stability over 100 ns trajectories; RMSD < 2 Å indicates stable binding .
- Free Energy Calculations : MM-PBSA quantifies binding energy (ΔG ≈ −9.5 kcal/mol for EGFR) .
Data Contradictions and Resolutions
- Synthetic Yield Variability : reports 72% yield using silica gel chromatography, while notes 58% with ethanol recrystallization. This discrepancy may arise from differences in intermediate purity or solvent polarity during crystallization.
- Biological Activity : Analog –CF₃ shows no kinase inhibition in but moderate cytotoxicity in . This suggests off-target effects (e.g., tubulin binding) requiring further investigation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
